molecular formula C20H21N5O3S B302446 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B302446
M. Wt: 411.5 g/mol
InChI Key: QBKWEFOEJBYAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The exact mechanism of action of 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
Studies have shown that 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide exhibits a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide. One of the potential areas of application is in the development of new antimicrobial agents. Another area of research is the investigation of the compound's potential as an anti-inflammatory and anticancer agent. Additionally, further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 3-(acetylamino)benzenethiol with 4-methyl-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of N,N-diisopropylethylamine (DIPEA) to yield the final product.

Scientific Research Applications

2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

properties

Product Name

2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N5O3S/c1-13(26)21-15-8-6-7-14(11-15)19-23-24-20(25(19)2)29-12-18(27)22-16-9-4-5-10-17(16)28-3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,27)

InChI Key

QBKWEFOEJBYAOB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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